molecular formula C16H14O3 B1593602 Benzoin acetate CAS No. 574-06-1

Benzoin acetate

Cat. No.: B1593602
CAS No.: 574-06-1
M. Wt: 254.28 g/mol
InChI Key: QRWAIZJYJNLOPG-UHFFFAOYSA-N
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Description

Benzoin acetate (C₁₆H₁₄O₃) is an ester derived from benzoin (a hydroxy ketone formed via benzoin condensation) through acetylation. It is synthesized via the reaction of benzoin with acetic anhydride, typically catalyzed by bases like anhydrous potassium carbonate (K₂CO₃), achieving yields up to 98.1% under optimized conditions (70°C, 60 min, K₂CO₃:benzoin:acetic anhydride = 1:2:10) . Structurally, it features two aromatic rings linked by a central ketone and an ester group, making it a versatile intermediate in organic synthesis. Key applications include:

  • Photocyclization: Substituted benzoin acetates exhibit high product yields in photocyclization reactions, driven by electron-donating substituents .
  • Photoremovable Protecting Groups (PPGs): Derivatives like 3',5'-dimethoxybenzoin (DMB) acetate demonstrate superior efficacy in releasing protected functional groups under light .
  • Synthetic Intermediates: It forms during oxidation of benzil monohydrazone (via diazoketone intermediates) and in the synthesis of heterocycles like oxazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoin acetate can be synthesized through the acetylation of benzoin. This process involves the reaction of benzoin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:

Benzoin+Acetic AnhydrideBenzoin Acetate+Acetic Acid\text{Benzoin} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Benzoin+Acetic Anhydride→Benzoin Acetate+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to ensure the final product’s purity and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzil acetate. Common oxidizing agents used include nitric acid and potassium permanganate.

    Reduction: Reduction of this compound can yield benzoin or other reduced forms, depending on the reducing agent used. Sodium borohydride is a common reducing agent for such reactions.

    Substitution: this compound can participate in substitution reactions where the acetate group is replaced by other functional groups. This can be achieved using various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Benzil acetate.

    Reduction: Benzoin, dihydrobenzoin.

    Substitution: Various substituted benzoin derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis Intermediate
Benzoin acetate serves as a crucial intermediate in organic synthesis, particularly in the preparation of other aromatic compounds. It is commonly used in the synthesis of pharmaceuticals and fine chemicals. For instance, it acts as a precursor for diphenyl acetylene synthesis and other substituted benzoin derivatives.

2. Reaction Mechanisms
The compound is involved in several types of reactions:

  • Oxidation: this compound can be oxidized to form benzil acetate using agents like nitric acid or potassium permanganate.
  • Reduction: It can be reduced to yield benzoin or dihydrobenzoin with reducing agents such as sodium borohydride.
  • Substitution: The acetate group can be replaced by various nucleophiles under appropriate conditions.

Biological Applications

1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties, making it a subject of interest for studies on oxidative stress and related diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent in mitigating oxidative damage.

2. Antimicrobial Activity
this compound has been investigated for its antimicrobial effects against various pathogens. Studies show promising results in its application as an antibacterial and antifungal agent, which could lead to its use in medical formulations .

Medicinal Applications

1. Therapeutic Potential
Although not widely used as a drug, this compound is explored for its potential therapeutic effects. Its biological activities are being studied for applications in drug development, particularly for conditions involving oxidative stress and microbial infections .

2. Laboratory Educational Use
In educational settings, this compound is often utilized in laboratory experiments to teach students about organic reactions and spectroscopy techniques. For example, students convert benzoin to this compound and analyze the products using NMR spectroscopy to understand stereoselectivity and reaction mechanisms .

Industrial Applications

1. Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is widely used in the fragrance and flavor industry. It serves as a flavoring agent in food products and a fragrance component in perfumes and cosmetics .

2. Polymer Production
this compound is also utilized in the production of certain polymers and resins, contributing to the development of materials with specific properties suitable for various industrial applications .

Case Studies

Study Focus Findings
Antioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential therapeutic use.
Antimicrobial EffectsExhibited activity against Gram-positive and Gram-negative bacteria, suggesting applications in medicine .
Educational Laboratory ExperimentStudents successfully synthesized this compound from benzoin, enhancing understanding of organic reactions .

Mechanism of Action

The mechanism of action of benzoin acetate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may exert its effects through interactions with cellular membranes or enzymes, leading to changes in cellular function. The exact pathways and molecular targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituted Benzoin Acetates

The position and nature of substituents significantly influence reactivity and product yields. For example, in photocyclization reactions:

Compound Substituent Position Product Yield (%) Reference
Benzoin acetate None 20
m-Methoxythis compound meta-OCH₃ 88
p-Methoxythis compound para-OCH₃ 10
DMB acetate (3',5'-OCH₃) 3',5'-OCH₃ 94

Key Findings :

  • Electron-donating groups (e.g., -OCH₃) at the meta position enhance photocyclization yields due to stabilization of the electrophilic nπ* carbonyl group.
  • Para-substitution disrupts conjugation, leading to lower yields .

Benzoin vs. This compound

Property Benzoin This compound
Solubility Soluble in ethyl acetate, acetone, alcohols Likely lower polarity due to ester group; exact data limited.
Synthetic Utility Used in imidazole synthesis (e.g., with aldehydes and ammonium acetate) . Preferred in photocyclization and as a PPG .
Reactivity Hydroxy group participates in condensations and oxidations. Ester group resists oxidation; acetylated form stabilizes intermediates .

Other Benzoin Esters

  • Benzoin Benzoate : Compared to this compound, benzoin benzoate (with a benzoyl group) shows distinct diastereoselectivity in NaBH₄ reduction experiments, though quantitative data are scarce .
  • Chloroacetyl Benzoin Esters : These esters cyclize to form oxazoles, whereas this compound derivatives may undergo solvolysis to acetoxymethyl oxazoles under acidic conditions (e.g., with NH₄OAc/HOAc) .

Non-Benzoin Esters

Benzyl Acetate (C₉H₁₀O₂)

Property This compound Benzyl Acetate
Structure Derived from benzoin (two aromatic rings). Benzyl alcohol esterified with acetic acid.
Applications Synthetic intermediate, PPGs . Fragrance (e.g., in Styrax benzoin resin) .
Synthesis Requires benzoin condensation followed by acetylation . Direct esterification of benzyl alcohol with acetic anhydride .

Data Tables

Table 1: Photocyclization Performance of this compound Derivatives

(Refer to Section 2.1 for details.)

Biological Activity

Benzoin acetate, a compound with the chemical formula C16H14O3C_{16}H_{14}O_3, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoin and acetic acid. Its structure consists of a benzyl group attached to a carbonyl group, which is further linked to an acetate moiety. This structural configuration contributes to its biological activity, particularly in antioxidant and antimicrobial properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluated various benzoin derivatives, including this compound, using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The results showed that this compound effectively scavenged free radicals, demonstrating its potential as a natural antioxidant agent .

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of pathogens. In a study assessing the antimicrobial effects of benzoin derivatives, this compound was effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes .

3. Enzyme Inhibition

The compound also acts as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase, which are relevant in conditions like Alzheimer's disease and skin pigmentation disorders respectively. The inhibition of these enzymes suggests potential therapeutic applications in neuroprotection and dermatology .

Case Study 1: Anticancer Activity

A notable study investigated the cytotoxic effects of this compound on human cervical cancer cell lines (HeLa). The results indicated that this compound exhibited cytotoxicity comparable to that of cisplatin, a standard chemotherapy agent. This finding highlights its potential role in cancer treatment .

Case Study 2: Lipase-Catalyzed Kinetic Resolution

Another research focused on the enantioselective production of benzoin from rac-benzoin acetate using lipase catalysis. This method achieved high enantiomeric excess, suggesting that this compound can be utilized in chiral synthesis processes in pharmaceutical applications .

Summary of Biological Activities

Activity Findings
AntioxidantEffective scavenging of free radicals; significant FRAP and DPPH activity
AntimicrobialActive against Gram-positive/negative bacteria and fungi
Enzyme InhibitionInhibits acetylcholinesterase and tyrosinase; potential therapeutic uses
AnticancerCytotoxicity comparable to cisplatin against HeLa cells
Chiral SynthesisHigh enantiomeric excess in lipase-catalyzed reactions

Chemical Reactions Analysis

Reduction Reactions

Benzoin acetate undergoes selective reduction at the ketone moiety, yielding dihydrothis compound. Sodium borohydride (NaBH<sub>4</sub>) is commonly employed for this transformation, with the reaction proceeding under mild conditions (room temperature, ethanol solvent) .

Mechanism and Diastereoselectivity
The reduction follows the Felkin-Anh model, where nucleophilic attack occurs preferentially from the least sterically hindered face of the carbonyl group. This results in anti-diastereoselectivity , with the anti-1,2-diol product formed as the major isomer .

Reaction Conditions Product Diastereomeric Ratio (anti:syn)
NaBH<sub>4</sub> ReductionEtOH, 25°C, 1 hourDihydrothis compound~3:1 (anti favored)

Key findings from NMR analysis :

  • Anti product : Characterized by distinct coupling constants (J = 8–10 Hz) between vicinal hydrogens.

  • Syn product : Exhibits smaller coupling constants (J = 2–4 Hz).

Participation in Synthetic Pathways

This compound acts as a precursor in multi-step syntheses. For example:

Role in Asymmetric Catalysis

Though not directly involving this compound, related benzoin condensation chemistry informs its utility. For instance, N-heterocyclic carbene (NHC) catalysts enable asymmetric cross-aza-benzoin reactions of aldehydes and imines, producing α-amido ketones . These methodologies highlight the broader relevance of benzoin-derived intermediates in stereoselective synthesis.

Catalyst Temp (°C) Base Additive Yield (%) ee (%)
3c−20CsOAc4Å MS8996

Data adapted from asymmetric aza-benzoin reactions .

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

  • IR Spectroscopy : Strong absorption at ~1740 cm<sup>−1</sup> (C=O stretch of ester and ketone) .

  • <sup>1</sup>H NMR : Distinct signals for acetate methyl (~2.1 ppm), aromatic protons (~7.3–7.5 ppm), and ketone-adjacent methine (~5.3 ppm) .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for benzoin acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via acetylation of benzoin using acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions . Key variables affecting yield include:

  • Catalyst type and concentration : Sulfuric acid facilitates esterification but may lead to side reactions at high concentrations, such as hydrolysis of intermediates like diacetoxy stilbene (DAS) .
  • Solvent choice : Acetone or ethyl acetate is often used to dissolve benzoin and enhance reaction homogeneity .
  • Temperature control : Reflux temperatures (~56°C for acetone) optimize reaction rates while minimizing decomposition . A typical protocol involves reacting 10 mmol benzoin with excess acetic anhydride (1.5–2.0 equivalents) under acidic conditions, achieving yields of 70–85% after purification .

Q. How can researchers validate the purity of synthesized this compound?

Analytical methods include:

  • Melting point analysis : Compare observed melting points (literature range: 132–134°C for benzoin) with experimental values to assess purity .
  • Chromatography : Flash chromatography (e.g., n-hexane/ethyl acetate 8:2) separates this compound from unreacted starting materials or byproducts .
  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity by identifying acetyl (-OCOCH₃) and aromatic proton signals .

Advanced Research Questions

Q. What catalytic systems improve the selectivity of this compound synthesis, and how do they address competing reaction pathways?

Advanced protocols employ:

  • Vanadium(V)-oxychloride : This catalyst promotes oxidation of benzoin to benzil intermediates, which can subsequently undergo acetylation. However, competing pathways (e.g., over-oxidation) require precise control of oxygen flow and reaction time .
  • Copper acetate-ammonium nitrate systems : These enable one-pot oxidation-acetylation sequences, achieving higher yields (up to 90%) by minimizing side reactions like DAS formation . Methodological considerations include monitoring reaction progress via TLC and adjusting catalyst loading (0.5–1.0 mol%) to balance reactivity and selectivity .

Q. How do reaction conditions influence the stability of this compound and its degradation products?

this compound is stable under acidic conditions but susceptible to hydrolysis in aqueous alkaline environments. Key findings include:

  • Acid-catalyzed stability : In the presence of sulfuric acid (≥0.5 M), this compound remains intact, while DAS intermediates hydrolyze preferentially .
  • Thermal decomposition : Heating above 150°C generates hazardous gases (e.g., benzene derivatives), necessitating controlled temperature regimes during synthesis .
  • Storage recommendations : Store in sealed, dry containers at room temperature to prevent moisture-induced hydrolysis .

Q. What analytical strategies resolve contradictions in reported yields or byproduct profiles across studies?

Discrepancies often arise from:

  • Catalyst variability : Vanadium-based systems may yield benzil as a byproduct, whereas copper acetate systems favor direct acetylation .
  • Reaction scale : Microscale syntheses (e.g., 10 mmol benzoin) show higher reproducibility than bulk reactions due to better heat and mass transfer .
  • Purification methods : Column chromatography vs. recrystallization can alter reported purity and yield. Cross-validate results using multiple techniques (e.g., HPLC, NMR) .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize solvent systems for greener synthesis of this compound?

  • Replace halogenated solvents : Use ethyl acetate or acetone (recyclable via distillation) instead of dichloromethane .
  • Biphasic systems : Water-ethyl acetate mixtures reduce waste and simplify product isolation .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption while maintaining yields >75% .

Q. What spectroscopic or computational tools aid in mechanistic studies of benzoin acetylation?

  • DFT calculations : Model transition states to predict reaction pathways (e.g., nucleophilic acyl substitution vs. SN2 mechanisms) .
  • In situ IR spectroscopy : Track carbonyl group transformations (e.g., benzoin C=O at ~1700 cm⁻¹ vs. acetate ester at ~1740 cm⁻¹) .
  • Mass spectrometry : Identify low-abundance intermediates (e.g., DAS, m/z 312) to refine mechanistic models .

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) acetate
Source PubChem
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InChI

InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWAIZJYJNLOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7024580
Record name Benzoin acetate
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Molecular Weight

254.28 g/mol
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CAS No.

574-06-1
Record name 2-(Acetyloxy)-1,2-diphenylethanone
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Record name Benzoin acetate
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Record name Benzoin acetate
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Record name Ethanone, 2-(acetyloxy)-1,2-diphenyl-
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Record name Benzoin acetate
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Record name BENZOIN ACETATE
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Synthesis routes and methods I

Procedure details

Benzoin 23 (2.0 g, 9.40 mmol) was dissolved in acetic anhydride (15 mL, 158.70 mmol) followed by the addition of two drops of sulfuric acid which resulted in a pale yellow color. The reaction mixture was then stirred under a nitrogen atmosphere at room temperature (72 h) while monitoring its progress by TLC. The reaction mixture was then dissolved in water and extracted with dichloromethane (3×40 mL). The dichloromethane layer was then dried over anhydrous sodium sulfate. After removal of the drying agent by filtration and removal of the solvent by rotary evaporation, the product was found to be of acceptable purity as evidenced by 1H NMR and TLC, Rf: 0.2 (hexane/ethyl acetate, 2:1): mp 83-85° C. (Lit. 85-87° C.).
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Synthesis routes and methods II

Procedure details

2 g of benzoin with 15 ml of acetic anhydride and a few drops of sulphuric acid are added to a reactor with stirring and at room temperature (25° C.) for 15 hours. Water and dichloromethane are added to the reaction mixture. The organic phase is recovered after separating by settling, dried over sodium sulphate, filtered and then concentrated to dryness under vacuum.
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Retrosynthesis Analysis

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